![molecular formula C16H14ClNO3 B5522330 ethyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5522330.png)
ethyl 3-[(3-chlorobenzoyl)amino]benzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions such as the Knoevenagel condensation reaction, which was utilized in synthesizing Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate by reacting 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid in benzene under reflux conditions (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been detailed through single-crystal X-ray diffraction studies, providing insights into their crystalline form, bond lengths, and angles, offering a deep understanding of the spatial arrangement of atoms within the molecule. For instance, Ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate was characterized using X-ray single-crystal diffraction analysis, revealing a monoclinic space group and specific bond distances indicating the presence of C=C double bonds (Xiang).
Chemical Reactions and Properties
Chemical properties of such compounds include reactivity towards various reagents and conditions, leading to the formation of different products. For example, the reaction of ethyl (2Z)-2-cyano-3-cyclohexylprop-2-enoate with benzylmagnesium chloride, followed by cyclization in the presence of sulfuric acid, provided an efficient method for synthesizing new heterocyclic systems containing a benzo[h]quinazoline fragment (Grigoryan, 2018).
Scientific Research Applications
Synthetic Chemistry Applications
Ethyl 3-[(3-chlorobenzoyl)amino]benzoate and its derivatives serve as key intermediates in synthetic chemistry for the development of complex molecules. For example, the synthesis of orthogonally protected amino acids useful for peptide construction has been explored, highlighting the versatility of such compounds in constructing biologically relevant molecules (Czajgucki, Sowiński, & Andruszkiewicz, 2003). Moreover, the compound has been utilized in the preparation of nitrogen source reagents for base-free, intermolecular aminohydroxylation reactions, showcasing its utility in facilitating complex synthetic transformations (Harris, Mee, Furneaux, Gainsford, & Luxenburger, 2011).
Material Science and Drug Delivery
In material science and drug delivery research, derivatives of ethyl 3-[(3-chlorobenzoyl)amino]benzoate have been investigated for their potential in controlled release formulations. Poly[(amino acid ester)phosphazenes], synthesized by incorporating similar ester groups, have been studied for their hydrolytic decomposition and small molecule release profiles, indicating their potential as drug delivery vehicles (Allcock, Pucher, & Scopelianos, 1994).
Pharmaceutical Development
In pharmaceutical research, ethyl 3-[(3-chlorobenzoyl)amino]benzoate derivatives have been explored for their therapeutic potential. For instance, novel antiplatelet drug candidates with selective activity against protease-activated receptor 4 (PAR4) have been synthesized from derivatives, highlighting the potential of these compounds in developing new treatments for thrombotic diseases (Chen et al., 2008).
Environmental Science
In environmental science, the biodegradation of chlorimuron-ethyl, a herbicide, has been studied with the help of microorganisms. The degradation pathway involves several steps, including the transformation into ethyl 2-sulfamoyl benzoate, showcasing the environmental relevance of these compounds in mitigating pollution and herbicide residues (Li et al., 2016).
Safety and Hazards
The safety data sheet for ethyl 3-[(3-chlorobenzoyl)amino]benzoate indicates that it should be handled with care. If inhaled or ingested, or if it comes into contact with skin or eyes, appropriate first aid measures should be taken . It should be stored in a cool, dry, well-ventilated place, and containers should be kept tightly closed .
properties
IUPAC Name |
ethyl 3-[(3-chlorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11/h3-10H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVOXSAHGRZHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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